3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde
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Overview
Description
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2-(bromomethyl)benzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
2-(4-methyl-1H-pyrazol-1-yl)ethanol: A related compound with an alcohol group instead of an aldehyde.
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid: The oxidized form of the target compound.
Uniqueness
3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-11-8-14-15(9-11)5-6-17-13-4-2-3-12(7-13)10-16/h2-4,7-10H,5-6H2,1H3 |
InChI Key |
COIKLQFVIJZVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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